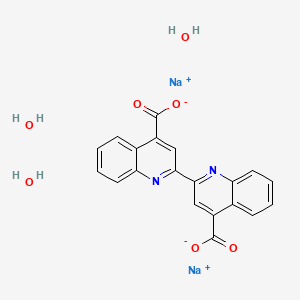

Disodium bicinchoninate

Description

Contextualization within Coordination Chemistry Principles

The functionality of disodium (B8443419) bicinchoninate is rooted in the principles of coordination chemistry. The bicinchoninate ion possesses nitrogen and oxygen atoms that can act as ligands, donating lone pairs of electrons to a metal ion to form a coordination complex. wikipedia.org The key reaction involves the chelation of cuprous ions (Cu⁺). wikipedia.org

In the presence of protein in an alkaline medium, cupric ions (Cu²⁺) are reduced to cuprous ions (Cu⁺) by peptide bonds and certain amino acid side chains (cysteine, cystine, tryptophan, and tyrosine). wikipedia.orgthermofisher.com Subsequently, two molecules of bicinchoninate chelate with one cuprous ion. wikipedia.org This coordination results in the formation of a stable, intensely purple-colored water-soluble complex. wikipedia.orgwikipedia.org The formation of this complex is the basis for the colorimetric detection and quantification, as it exhibits a strong absorbance of light at a wavelength of 562 nm. wikipedia.orgwordpress.com The intensity of the purple color is directly proportional to the concentration of the protein in the sample. wordpress.com

Historical Development and Evolution of Related Colorimetric Reagents

The development of the BCA assay represents a significant advancement in a long line of colorimetric methods for protein quantification. Early methods, such as the Biuret (B89757) test, were simple but lacked the sensitivity required for many research applications. thermofisher.com The Lowry assay, developed in 1951, offered much greater sensitivity by combining the Biuret reaction with the reduction of a phosphomolybdic-phosphotungstic acid reagent (Folin-Ciocalteu reagent) by the copper-protein complex and certain amino acids. thermofisher.combio-rad.com However, the Lowry assay is a two-step process and is susceptible to interference from a wider range of non-protein substances. springernature.com

In 1985, Paul K. Smith and his colleagues at the Pierce Chemical Company introduced the bicinchoninic acid assay. wordpress.comthermofisher.com This method provided a significant advantage as BCA is stable in the alkaline solution required for the initial copper reduction, allowing for a one-step procedure. springernature.com The BCA assay also demonstrated greater tolerance to many common laboratory reagents, such as detergents and denaturing agents, that interfere with other assays like the Bradford dye-binding assay. springernature.com The original patent for the BCA assay was granted to the Pierce Chemical Company in 1989 and expired in 2006. wikipedia.org

Over the years, variations of the BCA assay have been developed to enhance sensitivity and address specific experimental needs. These include the Micro BCA assay for more dilute samples and specialized formulations compatible with reducing agents. wikipedia.org A more recent innovation is the Rapid Gold BCA assay, which utilizes a different proprietary copper chelator that absorbs light at 480 nm, allowing for faster results without the need for heating. wikipedia.orgthermofisher.com

Fundamental Significance in Contemporary Chemical and Biochemical Disciplines

The primary and most impactful application of disodium bicinchoninate is in the BCA protein assay, a fundamental technique in virtually all areas of life science research. creative-proteomics.comabsbio.com Accurate determination of protein concentration is a critical prerequisite for a vast array of experimental workflows, including enzymatic assays, electrophoretic analysis, Western blotting, and protein-protein interaction studies. creative-proteomics.com The BCA assay's reliability, sensitivity (detecting protein concentrations as low as 0.5 µg/mL), and compatibility with detergents make it a preferred method in many laboratories. gbiosciences.comcreative-proteomics.com

Beyond protein quantification, the inherent reactivity of bicinchoninic acid with cuprous ions lends itself to other analytical applications. For instance, it has been utilized to monitor the levels of reducing sugars, which can also reduce Cu²⁺ to Cu⁺. sigmaaldrich.comchemicalbook.com This application has been employed in the detection of chitinase (B1577495) activity by measuring the production of reducing sugars from chitin (B13524). sigmaaldrich.comchemicalbook.com

The following tables provide a summary of key properties and a comparison of related colorimetric assays.

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₂₀H₁₀N₂Na₂O₄ sigmaaldrich.com |

| Molecular Weight (anhydrous) | 388.28 g/mol sigmaaldrich.com |

| Appearance | White to light yellow powder chemicalbook.comsigmaaldrich.com |

| Solubility | Soluble in water cymitquimica.com |

| Absorbance Maximum of Cu⁺ Complex | 562 nm wikipedia.org |

| CAS Number | 979-88-4 sigmaaldrich.com |

Table 2: Comparison of Common Colorimetric Protein Assays

| Assay | Principle | Advantages | Disadvantages |

| Bicinchoninic Acid (BCA) Assay | Reduction of Cu²⁺ to Cu⁺ by protein, followed by chelation of Cu⁺ by BCA. wikipedia.org | High sensitivity, good protein-to-protein uniformity, compatible with most detergents. springernature.comgbiosciences.com | Sensitive to reducing agents and copper chelating agents, requires incubation time. gbiosciences.comthermofisher.com |

| Lowry Assay | Reduction of Cu²⁺ to Cu⁺ by protein, followed by reduction of Folin-Ciocalteu reagent by the copper-protein complex and certain amino acids. thermofisher.com | High sensitivity. nih.gov | Two-step procedure, susceptible to interference from a wide range of substances. springernature.com |

| Bradford Assay | Binding of Coomassie Brilliant Blue G-250 dye to protein, causing a shift in the dye's absorbance maximum. bio-rad.com | Fast, simple, single-reagent. gbiosciences.com | Significant protein-to-protein variation, incompatible with detergents. bio-rad.com |

| Biuret Test | Formation of a colored chelate complex between Cu²⁺ and peptide bonds in an alkaline environment. thermofisher.com | Simple, not sensitive to amino acid composition. nih.gov | Low sensitivity. thermofisher.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H16N2Na2O7 |

|---|---|

Molecular Weight |

442.3 g/mol |

IUPAC Name |

disodium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate;trihydrate |

InChI |

InChI=1S/C20H12N2O4.2Na.3H2O/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;;;;/h1-10H,(H,23,24)(H,25,26);;;3*1H2/q;2*+1;;;/p-2 |

InChI Key |

FJILMLPAOREGGL-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].O.O.O.[Na+].[Na+] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Disodium Bicinchoninate

Precursor Synthesis: Bicinchoninic Acid Elaboration

Bicinchoninic acid, chemically known as 2,2'-biquinoline-4,4'-dicarboxylic acid, is the organic precursor to disodium (B8443419) bicinchoninate. wikipedia.orggeorganics.sk Its synthesis is a key step in the production of the final compound.

Organic Reaction Pathways for 2,2'-Biquinoline-4,4'-dicarboxylic Acid Formation

The primary route for synthesizing 2,2'-biquinoline-4,4'-dicarboxylic acid involves the coupling of quinoline (B57606) precursors. One established method is the Ullmann-type coupling of 4-bromoquinoline (B50189) in the presence of copper catalysts, which forms the 2,2'-biquinoline (B90511) backbone. Subsequent carboxylation at the 4- and 4'-positions is then necessary to yield the final dicarboxylic acid.

Pfitzinger Reaction Modalities and Methodological Optimizations

The Pfitzinger reaction is a well-established method for synthesizing quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net This reaction proceeds through the hydrolysis of the amide bond in isatin by a base like potassium hydroxide (B78521), forming a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to produce the quinoline structure. wikipedia.org

Variations of the Pfitzinger reaction, such as the Halberkann variant which uses N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids, have been developed. wikipedia.org The Pfitzinger reaction and its modifications have been instrumental in the synthesis of various quinoline carboxylic acid derivatives. researchgate.net

Disodium Salt Formation via Neutralization Processes

The conversion of bicinchoninic acid to its disodium salt is a straightforward acid-base neutralization reaction.

Base-Mediated Neutralization with Sodium Hydroxide and Sodium Carbonate

Disodium bicinchoninate is formed by treating bicinchoninic acid with a sodium-containing base. A common laboratory and industrial practice involves the use of sodium hydroxide or sodium carbonate in an aqueous solution. wikipedia.orgsigmaaldrich.com The reaction with two equivalents of the sodium base ensures the deprotonation of both carboxylic acid groups, resulting in the formation of the disodium salt. wikipedia.org A highly alkaline solution with a pH of 11.25 is often used, which can be prepared using sodium carbonate, sodium bicarbonate, and sodium hydroxide. wikipedia.orgsigmaaldrich.com

Purification Techniques: Crystallization, Filtration, and Drying Protocols

After neutralization, the this compound solution is subjected to purification processes to isolate the solid product. Standard techniques include:

Crystallization: The salt is often crystallized from the reaction mixture, sometimes as a hydrate. sigmaaldrich.com

Filtration: The solid precipitate is separated from the liquid phase via filtration.

Drying: The isolated solid is then dried to remove any residual solvent. The final product is typically a white to light yellow powder. sigmaaldrich.comchemicalbook.com It is hygroscopic and should be stored in a dry environment. chemicalbook.com

Exploration of Structural Analogs and Functionalized Derivatives

The core structure of bicinchoninic acid has been modified to create various analogs and derivatives with different functional properties. For instance, the dipotassium (B57713) salt of 2,2′-biquinoline-4,4′-dicarboxylic acid is also available and used in research. sigmaaldrich.comscbt.com Furthermore, derivatives such as 2,2′−biquinoline‐4,4′−dicarbohydrazide have been synthesized for applications in polymer chemistry. researchgate.net The ability of the biquinoline structure to chelate metal ions has led to the development of various complexes with metals like copper.

Coordination Chemistry and Metal Ion Complexation of Disodium Bicinchoninate

Fundamental Principles of Cuprous Ion (Cu(I)) Chelation

The interaction between disodium (B8443419) bicinchoninate and cuprous ions forms the basis of the widely used BCA protein assay. This assay relies on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by proteins in an alkaline medium, followed by the chelation of Cu¹⁺ by the bicinchoninate ligand.

Stoichiometry and Geometrical Aspects of Disodium Bicinchoninate-Cu(I) Complex Formation

The chelation of cuprous ions by this compound results in the formation of a stable, intensely purple-colored complex. nih.gov The stoichiometry of this complex is well-established, with two molecules of bicinchoninate chelating a single cuprous ion, forming a [Cu(BCA)₂]³⁻ complex. researchgate.netthermofisher.com This 2:1 ligand-to-metal ratio is crucial for the sensitivity of the BCA assay.

Influence of Solution Alkalinity on Complexation Efficacy

The formation of the Cu(I)-bicinchoninate complex is highly dependent on the pH of the solution. The reaction is carried out in a highly alkaline medium, typically with a pH of 11.25. thermofisher.com This alkaline environment is essential for two primary reasons. Firstly, it facilitates the reduction of Cu²⁺ to Cu¹⁺ by the peptide bonds of proteins in the biuret (B89757) reaction. Secondly, the deprotonation of the carboxylic acid groups on the bicinchoninate molecule is necessary for effective chelation of the cuprous ion. The stability of the resulting complex can be compromised at lower pH values.

Interrogating Interactions with Diverse Metal Ions

While this compound is most famous for its reaction with Cu(I), its interaction with other metal ions is a key aspect of its coordination chemistry, defining its selectivity and specificity.

Ligand Selectivity and Specificity Towards Transition Metals

This compound exhibits a high degree of selectivity for Cu(I) ions. This selectivity is a cornerstone of its application in protein quantification, as it allows for the specific detection of the cuprous ions produced in the biuret reaction with minimal interference from other cations. While comprehensive comparative studies on the stability constants of bicinchoninate with a wide range of transition metals are not extensively detailed in the provided search results, the principle of hard and soft acids and bases (HSAB) offers a theoretical framework. Cu(I) is considered a soft metal ion and therefore preferentially binds to soft ligands containing donor atoms like nitrogen, which is present in the quinoline (B57606) rings of bicinchoninate. researchgate.net

In contrast, other divalent transition metals such as Cu(II), Ni(II), and Zn(II) are harder acids and would be expected to form less stable complexes with the nitrogen-donating bicinchoninate ligand compared to Cu(I). researchgate.net The stability of metal complexes generally follows the Irving-Williams series, which for divalent first-row transition metals is typically Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). However, the exceptional stability of the Cu(I)-bicinchoninate complex underscores the high specificity of this particular ligand-metal interaction. A study on a series of water-soluble monovalent copper ligands reported a Cu(I) stability constant (logK) of 16.33 for one of their ligands, while the Cu(II) stability constant was significantly lower at 6.42. nih.gov This highlights the general preference of such ligands for Cu(I) over Cu(II).

| Metal Ion | Ligand | logK | Reference |

|---|---|---|---|

| Cu(I) | MCL-1 | 16.33 ± 0.02 | nih.gov |

| Cu(II) | MCL-1 | 6.42 ± 0.02 | nih.gov |

| Cu(II) | DHEAMP | 9.21 ± 0.02 | nih.gov |

Spectrophotometric Characterization of Metal-Ligand Binding

The formation of the [Cu(BCA)₂]³⁻ complex is characterized by a strong absorbance maximum at 562 nm, which is the basis for its quantitative use. nih.gov The intensity of this absorption is directly proportional to the concentration of the Cu(I)-bicinchoninate complex, and therefore to the amount of protein that reduced the Cu(II) to Cu(I).

The spectrophotometric properties of bicinchoninate complexes with other transition metals are not as well-documented in the provided search results. Generally, transition metal complexes exhibit absorption bands in the UV-visible region due to d-d electronic transitions and charge-transfer transitions. The position and intensity of these bands are dependent on the metal ion, its oxidation state, and the coordinating ligands. For instance, UV-visible spectra of Co(II) and Ni(II) complexes with other ligands show distinct absorption bands that are characteristic of their d-electron configurations and coordination geometries. researchgate.net It can be inferred that complexes of bicinchoninate with other transition metals would also have unique UV-Vis spectra, though likely with much lower molar absorptivities compared to the highly colored Cu(I) complex, reflecting their weaker interactions.

| Complex | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

|---|---|---|---|

| [Cu(BCA)₂]³⁻ | 562 | 7900 | nih.gov |

| Co(II) complex with mixed ligands | 608, 502, 362 | Not specified | researchgate.net |

Rational Design Principles for Enhanced Coordination Properties

The rational design of ligands to improve their coordination properties, such as affinity and selectivity for specific metal ions, is a significant area of research in coordination chemistry. For this compound, this could involve modifying its molecular structure to enhance its chelation capabilities.

General principles of rational ligand design often involve altering the electronic and steric properties of the ligand. For example, the introduction of electron-donating or electron-withdrawing groups on the quinoline rings of bicinchoninate could modulate the electron density on the nitrogen donor atoms, thereby influencing the stability of the resulting metal complexes. Structure-activity relationship studies on other chelating agents have shown that such modifications can significantly impact metal binding and biological activity. nih.govnih.gov

Furthermore, the synthesis of derivatives of related heterocyclic ligands, such as 2,2'-bipyridine (B1663995) and other quinoline-based structures, has been explored to create ligands with tailored coordination properties for various applications, including the formation of metal-organic frameworks and catalysts. nih.gov While specific studies on the synthesis of substituted bicinchoninic acid derivatives for the express purpose of enhancing metal coordination were not found in the search results, the principles from these related fields could be applied. For instance, creating more rigid or pre-organized ligand structures can reduce the entropic penalty of chelation, leading to more stable complexes. The development of new synthetic routes to substituted 2,2'-biquinoline-4,4'-dicarboxylic acids could open avenues for creating a new generation of bicinchoninate-based ligands with superior performance in various applications.

Spectroscopic and Physicochemical Characterization of Disodium Bicinchoninate Complexes

Ultraviolet-Visible Spectroscopy of Bicinchoninate-Metal Complexes

The formation of a distinct purple-colored complex between bicinchoninate and cuprous ions (Cu¹⁺) is a hallmark of the BCA assay, a widely used method for protein quantification. gbiosciences.comwikipedia.orgcreative-proteomics.com This reaction's colorimetric nature makes it amenable to analysis by Ultraviolet-Visible (UV-Vis) spectroscopy.

Determination of Absorbance Maxima and Molar Absorptivity of Cu(I) Complexes

The Cu(I)-bicinchoninate complex exhibits a strong absorbance maximum at a wavelength of 562 nm. wikipedia.orgcreative-proteomics.com This peak is characteristic of the 2:1 complex formed between two molecules of bicinchoninic acid and one cuprous ion. gbiosciences.comresearchgate.net The intensity of this absorbance is directly proportional to the concentration of the Cu(I) ions, which in the context of the BCA assay, is proportional to the amount of protein present. gbiosciences.comberkeley.edu

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, for the Cu(I)-bicinchoninate complex has been determined to be approximately 7,900 M⁻¹cm⁻¹ at 562 nm. nih.gov Another study reported a similar value of 7.8×10³ L·mol⁻¹·cm⁻¹. nih.gov This high molar absorptivity contributes to the sensitivity of assays utilizing this reaction. The linear relationship between absorbance and concentration generally holds over a broad working range, typically from 20 to 2000 µg/mL of protein. itwreagents.com

Table 1: UV-Vis Spectroscopic Data for the Cu(I)-Bicinchoninate Complex

| Parameter | Value | Reference |

| Absorbance Maximum (λmax) | 562 nm | wikipedia.orgcreative-proteomics.com |

| Molar Absorptivity (ε) | ~7,900 M⁻¹cm⁻¹ | nih.gov |

| Molar Absorptivity (ε) | 7.8×10³ L·mol⁻¹·cm⁻¹ | nih.gov |

| Linear Working Range (BSA) | 20 - 2000 µg/mL | itwreagents.com |

Spectral Fingerprinting of Ligand-Metal Coordination States

The distinct UV-Vis spectrum of the Cu(I)-bicinchoninate complex serves as a spectral fingerprint for the 2:1 ligand-to-metal coordination state. The intense purple color arises from a charge transfer transition between the copper ion and the bicinchoninate ligands. rsc.org In the absence of Cu(I), the bicinchoninate solution is a clear, green solution when mixed with the copper(II) source. gbiosciences.com The formation of the purple complex is a clear indicator of the presence of cuprous ions.

Research has also explored the formation of other coordination states. For instance, studies have investigated the formation of ternary complexes, such as E2-Cu(I)-Bca, where E2 is a domain of the amyloid precursor protein. researchgate.net While the absorbance maxima of these ternary complexes in the visible region may be indistinguishable from the primary [Cu(I)(Bca)₂]³⁻ complex, their formation can be inferred through careful titration experiments and analysis of the full UV-Vis spectrum. researchgate.net The spectrum of an isolated E2-Cu(I)-Bca complex showed characteristic absorbances at 560 nm (for the Cu(I)-Bca moiety), 335 nm (for Bca), and 280 nm (for the protein, though often masked by the strong absorbance of the Bca ligand). researchgate.net

Advanced Spectroscopic Probes for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

While UV-Vis spectroscopy is the primary tool for quantifying the Cu(I)-bicinchoninate complex, other advanced spectroscopic techniques provide deeper structural insights. Nuclear Magnetic Resonance (NMR) and elemental analysis have been used to characterize newly synthesized copper(I) complexes with a 2,2'-bicinchoninic acid dipotassium (B57713) salt ligand. rsc.org

Influence of Solution Parameters on Spectroscopic Response

The development and stability of the chromogenic Cu(I)-bicinchoninate complex are significantly influenced by the solution environment.

pH Effects on Chromophore Development and Stability

The formation of the purple complex occurs in an alkaline medium. creative-proteomics.comnih.gov The standard BCA assay protocol utilizes a highly alkaline solution with a pH of 11.25, typically achieved using a sodium carbonate/bicarbonate buffer. wikipedia.org This high pH is crucial for the initial reduction of Cu(II) to Cu(I) by proteins.

However, the buffering capacity of the standard carbonate/bicarbonate buffer at pH 11.25 is weak. nih.gov This makes the assay susceptible to interference from acidic or alkaline samples. nih.gov Adjusting the pH to around 10.7 has been shown to provide better buffering capacity with only a minor reduction in color development. nih.gov The stability of the resulting chromophore is also a key advantage of the BCA chemistry. nih.gov

Impact of Solvent Systems and Additives on Spectral Characteristics

The BCA assay is known for its compatibility with a wide range of solvents and additives, particularly detergents. It is generally insensitive to non-ionic detergents like Triton™ X-100 and even sodium dodecyl sulfate (B86663) (SDS) at concentrations up to 1%. itwreagents.com This makes it suitable for analyzing proteins solubilized from cell membranes. thermofisher.com

However, certain substances can interfere with the assay. These include:

Reducing agents: Substances like dithiothreitol (B142953) (DTT) and 2-mercaptoethanol (B42355) can interfere at low concentrations by reducing Cu(II) independently of the protein. thermofisher.comgbiosciences.comgbiosciences.com

Chelating agents: Compounds like EDTA can interfere by sequestering the copper ions. gbiosciences.com

Acidifiers: These can lower the pH of the reaction, affecting color development. gbiosciences.com

Certain amino acids: Cysteine, tyrosine, and tryptophan residues in proteins can also contribute to the reduction of Cu(II) and produce color, potentially leading to overestimation of protein concentration. wikipedia.orggbiosciences.com

Other substances: Reducing sugars, lipids, and phospholipids (B1166683) have also been reported to interfere with the assay. gbiosciences.comaatbio.com

Strategies to mitigate interference include sample dilution, dialysis, or protein precipitation to remove the interfering substances. thermofisher.com In some cases, increasing the amount of copper in the working reagent can overcome interference from chelating agents. interchim.fr The choice of solvent system can also be critical; for example, a repeatable color change of a Cu(I)-bicinchoninate complex upon freezing was observed in water but not in DMSO or ethanol. rsc.org

Theoretical Chemistry and Computational Modeling of Disodium Bicinchoninate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules like disodium (B8443419) bicinchoninate. rsc.org These methods allow for the determination of key electronic parameters that govern the formation and stability of its well-known colored complex with cuprous ions (Cu⁺), which is the basis of the BCA protein assay. thermofisher.com

Electronic Structure of the Bicinchoninate-Copper Complex: The interaction between two bicinchoninate anions and a Cu⁺ ion leads to the formation of a [Cu(BCA)₂]³⁻ complex. DFT calculations can elucidate the electronic structure of this complex, including the nature of the metal-ligand bonding. Key parameters that can be computed include:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions responsible for the complex's intense purple color. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the wavelength of maximum absorbance (λ_max). For the [Cu(BCA)₂]³⁻ complex, the visible absorption is attributed to a metal-to-ligand charge transfer (MLCT) transition.

Electron Density and Electrostatic Potential (ESP) Maps: These calculations reveal the distribution of charge within the complex. The ESP map can identify the electron-rich nitrogen and oxygen atoms of the carboxylate groups as the primary sites for metal coordination.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into the hybridization of atomic orbitals and the nature of the coordinate covalent bonds between the copper ion and the nitrogen and oxygen atoms of the bicinchoninate ligands.

A theoretical study on similar copper complexes has demonstrated that the choice of DFT functional and basis set is critical for accurately predicting geometric and electronic properties. nih.gov For instance, hybrid functionals like B3LYP are often employed to balance accuracy and computational cost.

Reactivity Descriptors: Quantum chemical calculations can also furnish reactivity descriptors that predict the behavior of the bicinchoninate ligand. These descriptors are derived from the conceptual DFT framework:

| Reactivity Descriptor | Definition | Significance for Bicinchoninate |

| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | Indicates the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution. A larger value suggests higher stability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of the molecule to accept electrons. |

| This table is generated based on general principles of conceptual DFT and does not contain specific calculated values for disodium bicinchoninate due to the absence of such data in the search results. |

These reactivity indices can help in understanding the propensity of the bicinchoninate anion to chelate metal ions.

Molecular Dynamics Simulations of Ligand-Metal Interactions and Complex Stability

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of the this compound-copper complex in solution, providing insights into its stability and the nature of ligand-metal interactions over time. arxiv.org Such simulations model the system at an atomistic level, governed by a force field that describes the potential energy of the system as a function of its atomic coordinates. mdpi.com

Simulation of the [Cu(BCA)₂]³⁻ Complex: An MD simulation of the [Cu(BCA)₂]³⁻ complex, typically in an aqueous environment, would involve the following steps:

System Setup: A simulation box is created containing the [Cu(BCA)₂]³⁻ complex, water molecules to represent the solvent, and counter-ions to neutralize the system.

Force Field Selection: A suitable force field, such as AMBER or CHARMM, is chosen to describe the interactions between all atoms. The parameters for the copper ion and its coordination with the bicinchoninate ligand are critical and may require special parameterization. mdpi.com

Equilibration and Production: The system is first equilibrated to the desired temperature and pressure (e.g., NVT and NPT ensembles). nih.gov This is followed by a production run, during which the trajectories of all atoms are saved for analysis.

Analysis of Simulation Trajectories: The resulting trajectories can be analyzed to extract valuable information about the complex's stability and dynamics:

Root Mean Square Deviation (RMSD): The RMSD of the complex's backbone atoms relative to the initial structure is monitored to assess its structural stability over the simulation time. A stable RMSD indicates that the complex is not undergoing major conformational changes.

Root Mean Square Fluctuation (RMSF): RMSF calculations identify which parts of the complex are more flexible. For the [Cu(BCA)₂]³⁻ complex, one might expect the quinoline (B57606) rings to be relatively rigid, while the carboxylate groups might exhibit more flexibility.

Radial Distribution Functions (RDFs): RDFs between the copper ion and the coordinating nitrogen and oxygen atoms can provide information about the average coordination distances and the structure of the coordination sphere.

Binding Free Energy Calculations: Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or alchemical free energy calculations can be used to estimate the binding free energy between the bicinchoninate ligands and the copper ion, providing a quantitative measure of complex stability. nih.govnih.gov

Computational Analysis of Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a molecule influences its biological activity or chemical properties. For this compound, computational SAR studies could explore how modifications to the bicinchoninic acid scaffold affect its ability to chelate copper and, consequently, its performance in the BCA assay.

SAR of Biquinoline Derivatives: Since direct computational SAR studies on this compound are scarce, we can infer potential relationships from studies on related quinoline and biquinoline derivatives. Research on quinoline-based compounds has shown that the arrangement of nitrogen and oxygen atoms is crucial for metal chelation. nih.gov

A hypothetical computational SAR study on bicinchoninic acid analogues could involve:

Introducing Substituents: Electron-donating or electron-withdrawing groups could be computationally added to various positions on the quinoline rings.

Analyzing Steric Effects: The size and position of substituents could introduce steric hindrance that might affect the formation of the tetrahedral [Cu(BCA)₂]³⁻ complex.

Key Structural Features for Metal Chelation: Based on the known structure of the [Cu(BCA)₂]³⁻ complex and general principles of coordination chemistry, the following structural features of bicinchoninic acid are critical for its activity:

| Structural Feature | Role in Copper Chelation | Potential Impact of Modification |

| Two Quinoline Rings | Provide a rigid scaffold that pre-organizes the chelating atoms for metal binding. | Altering the linkage between the rings could change the bite angle and affect complex stability. |

| Nitrogen Atoms in Quinoline Rings | Act as Lewis basic sites that coordinate with the Cu⁺ ion. | Substitution on the quinoline ring could modulate the basicity of the nitrogen atoms, thereby affecting binding affinity. |

| Carboxylate Groups | The oxygen atoms of the carboxylate groups also participate in coordination with the Cu⁺ ion. | Esterification or amidation of the carboxylate groups would eliminate their coordinating ability and prevent the formation of the colored complex. |

| This table is based on established principles of coordination chemistry and the known structure of the BCA-copper complex. |

Such computational SAR studies could guide the design of new biquinoline-based chelators with enhanced sensitivity, selectivity, or stability for various applications in analytical and medicinal chemistry.

Mechanistic Investigations of Disodium Bicinchoninate Reactivity

Redox Mechanisms Involving Copper(II)/Copper(I) Systems

The quantification of protein using disodium (B8443419) bicinchoninate is a two-step process. First, under alkaline conditions, proteins reduce cupric (Cu²⁺) ions to cuprous (Cu¹⁺) ions. In the second step, two molecules of bicinchoninate chelate with one cuprous ion, forming a stable, intensely purple-colored complex. wikipedia.orgthermofisher.com The amount of the colored complex formed is directly proportional to the amount of protein in the sample, which can be quantified by measuring the light absorbance at 562 nm. researchgate.netcreative-proteomics.com

Electron Transfer Pathways in Protein-Mediated Cu(II) Reduction

The initial and rate-limiting step in the BCA assay is the reduction of Cu(II) to Cu(I) by the protein. This electron transfer is primarily facilitated by the peptide backbone of the protein. thermofisher.com However, certain amino acid residues with reducing capabilities, namely cysteine/cystine, tyrosine, and tryptophan, can also participate in and enhance this reduction. wikipedia.orgthermofisher.com The alkaline environment of the assay is crucial, as it promotes the deprotonation of the peptide bond nitrogens, making them more effective at reducing the copper ions. quora.com

The electron transfer is believed to occur through the formation of a transient complex between the Cu(II) ion and the protein. This complex can involve either the peptide backbone or the side chains of the aforementioned amino acids. The proximity of the copper ion within this complex allows for the efficient transfer of an electron, resulting in the formation of the cuprous ion.

Specific Role of Chemical Bonds (e.g., Peptide Bonds) in Copper Reduction

The peptide bond is the principal chemical entity responsible for the reduction of Cu(II) in the BCA assay. nih.gov Under alkaline conditions, the nitrogen atoms within the peptide bonds of a protein can form a coordination complex with Cu(II) ions. quora.com It is proposed that a tetradentate complex, involving four to six peptide bonds, is formed with a single cupric ion. thermofisher.com This "biuret reaction" facilitates the transfer of an electron from the peptide structure to the copper ion, reducing it to Cu(I). researchgate.netthermofisher.com

The fact that the peptide backbone is the primary reductant makes the BCA assay relatively uniform in its response to different proteins, as the number of peptide bonds is generally proportional to the mass of the protein. thermofisher.com While the presence of cysteine, tyrosine, and tryptophan can lead to some protein-to-protein variability, the contribution of the numerous peptide bonds provides a basis for a more consistent measurement compared to assays that rely solely on specific amino acid side chains. wikipedia.orgthermofisher.com Studies have suggested a three-step process for the reduction by peptide bonds: formation of a precursor complex, intramolecular electron transfer, and dissociation of the successor complex. nih.govresearchgate.net

Reaction Kinetics and Thermodynamic Profiling of Complex Formation

The chelation of the newly formed Cu(I) ions by disodium bicinchoninate is a rapid and thermodynamically favorable reaction. The kinetics of this complex formation are influenced by temperature, with color development typically reaching completion in about 30 minutes at 37°C. creative-proteomics.com This process can be accelerated at higher temperatures, such as 60°C. wikipedia.org

Reaction Parameters for Cu(I)-Bicinchoninate Complex Formation

| Parameter | Description |

| Reaction Time (at 37°C) | Approximately 30 minutes for complete color development. creative-proteomics.com |

| Reaction Time (at 60°C) | Faster color development compared to 37°C. wikipedia.org |

| Stoichiometry | 2 molecules of bicinchoninate chelate 1 Cu(I) ion. wikipedia.org |

| **Formation Constant (β₂) ** | Approximately 10¹⁷.² M⁻², indicating a very stable complex. nih.gov |

| Optimal Absorbance Wavelength | 562 nm. researchgate.net |

Influence of Intermolecular Interactions on Reaction Efficiency

The efficiency of the BCA assay can be significantly affected by various intermolecular interactions, leading to potential interferences. Substances with reducing potential, such as dithiothreitol (B142953) (DTT), can reduce Cu(II) ions independently of the protein, causing an overestimation of the protein concentration. Conversely, chelating agents like ethylenediaminetetraacetic acid (EDTA) can compete with bicinchoninate for binding to the Cu(I) ions, thereby inhibiting the formation of the colored complex and leading to an underestimation of the protein amount. site.com

Furthermore, the three-dimensional structure of a protein can influence the accessibility of its peptide bonds and reducing amino acid residues to the copper ions. Denaturing conditions, such as the presence of detergents, can unfold the protein, exposing more reactive sites and potentially leading to a more accurate quantification. The pH of the reaction medium is also a critical factor, as the alkaline conditions are essential for the deprotonation of peptide bonds and their efficient participation in the copper reduction. quora.com A model has been proposed where excess peptide bonds can compete with BCA for binding to cuprous ions, which can affect the linearity of the assay at high protein concentrations. nih.govnih.gov

Common Interferences in the BCA Assay

| Interfering Substance | Type of Interaction | Effect on Assay Result |

| Reducing Agents (e.g., DTT) | Non-protein-mediated reduction of Cu(II) to Cu(I). | Falsely elevated protein concentration. |

| Chelating Agents (e.g., EDTA) | Competition with bicinchoninate for Cu(I) binding. | Inhibition of color formation, leading to falsely low protein concentration. site.com |

| Lipids and Phospholipids (B1166683) | Can interfere with the reaction. | Potential for inaccurate results. |

| High Protein Concentration | Competition between excess peptide bonds and BCA for Cu(I). nih.govnih.gov | Non-linear response and potential underestimation at very high concentrations. |

Analytical Method Development and Optimization Utilizing Disodium Bicinchoninate for Research

Methodological Principles of the Bicinchoninic Acid (BCA) Assay

The BCA assay is based on a two-step reaction. thermofisher.com First, under alkaline conditions, proteins or other reducing substances reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺). thermofisher.comsigmaaldrich.com This is often referred to as the biuret (B89757) reaction. thermofisher.comthermofisher.com In the second step, two molecules of bicinchoninic acid chelate with one cuprous ion. thermofisher.comgeneseesci.com This chelation forms a stable, water-soluble, purple-colored complex that exhibits strong absorbance at a wavelength of 562 nm. thermofisher.comsigmaaldrich.comgeneseesci.com The intensity of the color produced is proportional to the concentration of the reducing substance in the sample, allowing for quantitative analysis. creative-proteomics.com The macromolecular structure of proteins, the number of peptide bonds, and the presence of specific amino acids like cysteine, cystine, tryptophan, and tyrosine contribute to the color formation. thermofisher.comgeneseesci.com

Establishment of Standardization and Calibration Protocols

Accurate quantification with the BCA assay relies on the establishment of proper standardization and calibration. This is achieved by generating a standard curve using a series of dilutions of a known protein standard, most commonly bovine serum albumin (BSA). creative-proteomics.comberkeley.edupubcompare.ai

Standard Curve Generation: A series of standard solutions with known concentrations of BSA are prepared by diluting a stock solution. sigmaaldrich.comcreative-proteomics.comtandfonline.com These standards, along with a blank (containing the diluent but no protein), are assayed alongside the unknown samples. creative-proteomics.comscbt.com The absorbance of each standard is measured at 562 nm and plotted against its known concentration. berkeley.edustanford.edu This plot generates a standard curve, which is then used to determine the concentration of the unknown samples by interpolating their absorbance values. scbt.comstanford.edu For improved accuracy, especially when using microplate readers, a four-parameter (quadratic) or point-to-point curve fit is often more accurate than a simple linear regression. thermofisher.comresearchgate.net

Key Considerations for Standardization:

Standard Protein Choice: While BSA is the most common standard, for more precise quantification, it is advisable to use a standard that is structurally similar to the protein of interest. thermofisher.com

Diluent Consistency: The same buffer or diluent used for the unknown samples should be used to prepare the standards to compensate for potential matrix effects. sigmaaldrich.comgbiosciences.com

Replicates: It is recommended to run standards and samples in triplicate to ensure the reproducibility and accuracy of the results. scbt.com

Storage of Standards: To ensure consistency over time, a large batch of diluted standards can be prepared, aliquoted, and stored frozen. Studies have shown that freezing diluted BSA standards at -20°C or -80°C does not significantly affect the standard curve, even with multiple freeze-thaw cycles. tandfonline.comnih.gov

A typical protocol for preparing BSA standards for a microplate assay is detailed below:

| Standard | Concentration (µg/mL) | Volume of Stock BSA (2 mg/mL) | Volume of Diluent (µL) |

| A | 2000 | 300 µL | 0 |

| B | 1500 | 225 µL | 75 µL |

| C | 1000 | 150 µL | 150 µL |

| D | 750 | 112.5 µL | 187.5 µL |

| E | 500 | 75 µL | 225 µL |

| F | 250 | 37.5 µL | 262.5 µL |

| G | 125 | 18.8 µL | 281.2 µL |

| H | 25 | 3.8 µL | 296.2 µL |

| I | 0 (Blank) | 0 | 300 µL |

Table adapted from commercially available kit protocols. The volumes are illustrative and can be adjusted.

Adaptations for Microplate Formats and High-Throughput Screening

The BCA assay is readily adaptable to microplate formats (e.g., 96-well plates), making it ideal for high-throughput screening (HTS) and the analysis of a large number of samples simultaneously. geneseesci.comopentrons.com This adaptation offers efficiency in terms of both time and reagent consumption. opentrons.com

Microplate Protocol: In a typical microplate protocol, small volumes of standards and unknown samples (e.g., 10-25 µL) are pipetted into the wells of a microplate. scbt.comstanford.edu A larger volume of the BCA working reagent (e.g., 200 µL) is then added to each well, often using a multi-channel pipette to ensure rapid and consistent addition. opentrons.comyoutube.com The plate is then incubated, typically for 30 minutes at 37°C or for a shorter time at a higher temperature like 60°C. scbt.comgbiosciences.com After incubation and cooling to room temperature, the absorbance is read using a microplate reader at 562 nm. geneseesci.comopentrons.com

Advantages of Microplate Format:

High-Throughput: Allows for the simultaneous processing of many samples. opentrons.com

Automation Compatibility: The microplate format is compatible with automated liquid handling systems, further increasing efficiency and reducing pipetting errors. opentrons.com

Modifications and Considerations for Microplate Assays:

Incubation Time and Temperature: The sensitivity of the assay can be increased by extending the incubation time or raising the temperature. thermofisher.comhuji.ac.il For example, incubating at 60°C for 30 minutes can increase sensitivity compared to a 2-hour incubation at room temperature. itwreagents.com

Sample to Reagent Ratio: The ratio of sample to working reagent in microplate assays is typically lower (e.g., 1:8) than in test tube procedures (e.g., 1:20). stanford.edubenallenlab.org This can make the microplate format more susceptible to interfering substances. benallenlab.org

Non-Endpoint Reaction: The BCA reaction does not have a true endpoint, and color development continues at a slow rate at room temperature. thermofisher.comyoutube.com Therefore, it is crucial to read the absorbance of all wells within a short timeframe (e.g., 10 minutes) to minimize variability. thermofisher.comhuji.ac.il

Quantification of Biomolecules in Research Contexts

Protein Concentration Determination in Biological Extracts

A primary application of the disodium (B8443419) bicinchoninate-based BCA assay is the determination of protein concentration in complex biological samples such as cell lysates and tissue extracts. geneseesci.comthermofisher.com Accurate protein quantification is a critical step for many downstream applications, including gel electrophoresis, Western blotting, and enzyme activity assays. opentrons.com

The BCA assay is favored for these applications due to its compatibility with many common laboratory reagents, including detergents. thermofisher.com It is generally less affected by differences in protein composition compared to dye-binding methods like the Bradford assay, leading to greater protein-to-protein uniformity. thermofisher.comthermofisher.com

Interfering Substances: Despite its robustness, certain substances can interfere with the BCA assay, leading to inaccurate results. nih.gov These include:

Reducing Agents: Compounds like dithiothreitol (B142953) (DTT) and 2-mercaptoethanol (B42355) can reduce Cu²⁺, leading to an overestimation of protein concentration. thermofisher.comgbiosciences.com

Chelating Agents: Substances like EDTA can chelate the copper ions, inhibiting the reaction. aatbio.com

Lipids and Phospholipids (B1166683): These can interact with the BCA reagent and cause artificially high readings. aatbio.comaatbio.com

Other substances: Certain amino acids (cysteine, tyrosine, tryptophan), strong acids and bases, and some chaotropic agents can also interfere. scbt.comgbiosciences.comaatbio.com

Strategies to Overcome Interference: Several strategies can be employed to mitigate the effects of interfering substances:

Dilution: Diluting the sample can often lower the concentration of the interfering substance to a non-interfering level. thermofisher.com

Dialysis or Desalting: These methods can be used to exchange the sample buffer with one that is compatible with the assay. thermofisher.com

Protein Precipitation: Precipitating the protein using agents like trichloroacetic acid (TCA) or acetone (B3395972) allows for the removal of the interfering substances in the supernatant. nih.govthermofisher.comgbiosciences.com

Specialized Reagents: Commercially available kits include reagents to block the effects of reducing agents. thermofisher.com

Internal Spiking: A correction factor based on spiking the sample with a known amount of protein can be used to improve accuracy in complex and variable sample matrices. nih.gov

Reducing Sugar Quantification in Enzymatic Hydrolysis Systems

The BCA assay's ability to react with reducing substances extends its utility to the quantification of reducing sugars. onu.edu This application is particularly valuable in research involving the enzymatic hydrolysis of polysaccharides, such as in the study of biofuel production or food processing. upm.edu.myresearchgate.net

The assay measures the reducing ends of sugars generated as enzymes break down larger carbohydrate chains. upm.edu.my Research has shown that the BCA method can be more accurate and sensitive for quantifying reducing sugars, especially in mixtures of oligosaccharides with varying chain lengths, compared to other common methods like the 3,5-dinitrosalicylic acid (DNS) assay. upm.edu.myresearchgate.net

Comparative Research Findings:

A study comparing the BCA, DNS, and Dygert methods for determining reducing ends of malto-oligosaccharides found the BCA assay to be significantly more accurate. upm.edu.my

The DNS and Dygert assays tended to overestimate the amount of reducing sugar as the chain length of the oligosaccharide increased, whereas the BCA assay provided values that were very close to the expected concentrations. upm.edu.myresearchgate.net

The BCA assay is also noted for its higher sensitivity compared to the DNS method. researchgate.net The milder reaction conditions of the BCA assay result in less degradation of the sugars being measured, contributing to its higher accuracy. researchgate.net

This accuracy across different chain lengths is crucial for correctly calculating the activity of debranching enzymes, as it avoids a bias towards enzymes that preferentially cleave longer chains. upm.edu.myresearchgate.net

| Assay Method | Sensitivity | Observations on Accuracy |

| BCA | High (1-20 nmol per assay) researchgate.net | Highly accurate for mixtures of malto-oligosaccharides of various chain lengths. upm.edu.myresearchgate.net Measured values are similar to expected values. cabidigitallibrary.org |

| DNS | Lower (~500 nmol per assay) researchgate.net | Overestimates reducing sugar content, with the degree of overestimation increasing with sugar chain length. upm.edu.myresearchgate.net Can give 40-50% higher activity values for cellulase (B1617823) compared to other methods. nih.govnih.gov |

| Dygert | - | Similar to DNS, it overestimates reducing sugar content with increasing chain length. upm.edu.myresearchgate.net |

Carbohydrate Analysis in Complex Environmental Matrices (e.g., Soil Extracellular Polymeric Substances)

The application of the BCA assay has been extended to the analysis of carbohydrates in complex environmental samples, such as the extracellular polymeric substances (EPS) extracted from soil. Soil EPS, produced by microorganisms, plays a vital role in soil structure and function, and its carbohydrate component is a key area of study. nih.govresearchgate.net

For this application, a hydrolysis step is required to break down the polysaccharides in the EPS into monosaccharides, which can then be quantified by the BCA method. nih.govresearchgate.net A typical procedure involves hydrolyzing the EPS extract with an acid (e.g., sulfuric acid) at an elevated temperature. nih.gov The resulting hydrolysates are then analyzed using a microplate-based BCA assay. nih.gov

Research has focused on optimizing this method for soil extracts. For instance, studies have investigated the optimal hydrolysis time and temperature to maximize the release of monosaccharides without causing their degradation. researchgate.net One study found that after an initial extraction to remove interfering substances, total carbohydrates in the EPS could be estimated using the BCA microplate assay by measuring absorbance at 562 nm following acid hydrolysis. nih.gov This approach provides a valuable tool for understanding the biogeochemical cycling of carbon in soil environments.

Metal Ion Detection and Quantification Methodologies

The primary analytical application of disodium bicinchoninate in metal ion detection is centered on its highly specific reaction with cuprous ions (Cu(I)). This specificity is the foundation of the popular BCA protein assay.

Specificity for Cuprous Ion (Cu(I)) Detection

The analytical strength of this compound lies in its highly specific and sensitive detection of the cuprous ion (Cu(I)). nih.govdojindo.com The underlying mechanism involves a two-step reaction. In the first step, often facilitated by another reaction such as the reduction of cupric ions (Cu(II)) by proteins in an alkaline medium (the biuret reaction), Cu(I) is generated. wikipedia.org

Following its formation, two molecules of bicinchoninic acid chelate with a single cuprous ion. wikipedia.org This chelation results in the formation of an intense purple-colored, water-soluble complex. nih.govwikipedia.org The complex exhibits a strong and characteristic absorbance maximum at a wavelength of 562 nm, which can be readily measured using a spectrophotometer. nih.govwikipedia.org The intensity of the color produced is directly proportional to the amount of Cu(I) present in the sample, allowing for precise quantification. wikipedia.org

This method is noted for its high sensitivity and selectivity for Cu(I). nih.gov The molar absorptivity of the Cu(I)-BCA complex is significant, contributing to the assay's ability to detect low concentrations of the ion. nih.govuthscsa.edu Research has demonstrated that interference from other metal ions is minimal, underscoring the specificity of the reagent for copper in its +1 oxidation state. nih.govuthscsa.edu

Development of Sensitive Assays for Other Transition Metals

Due to the high specificity of bicinchoninic acid for the cuprous ion (Cu(I)), its direct application in the development of sensitive assays for other transition metals is not a common practice. The literature predominantly highlights the minimal interference from other metal ions as an advantage for copper determination, rather than as a basis for developing assays for those other metals. nih.govuthscsa.edu

Methods for detecting other transition metals, such as iron, zinc, or nickel, typically rely on different chelating agents or principles. For instance, assays for labile iron may use reagents like desferoxamine or bleomycin, while nickel detection often employs dimethylglyoxime (B607122) (DMG). nih.govdtu.dk Fluorometric probes have also been developed for the specific and sensitive detection of ions like zinc.

While direct assays are uncommon, it is conceivable to develop indirect methods. Such a system might involve a reaction where the analyte of interest (another transition metal) quantitatively displaces or generates Cu(I), which is then detected by this compound. However, dedicated assays using reagents with high specificity for the target metal are generally preferred for sensitivity and accuracy.

Interference Studies and Reagent Tolerance in Analytical Systems

A critical aspect of developing any analytical method is understanding its limitations, particularly its susceptibility to interference from other substances present in the sample matrix. Extensive studies have been conducted on the BCA assay to evaluate its compatibility and performance in the presence of various common laboratory chemicals.

Evaluation of Compatibility with Common Laboratory Substances and Buffers

A significant advantage of methods utilizing this compound, such as the BCA protein assay, is its tolerance to a wide variety of substances commonly found in biochemical samples, most notably detergents. It is compatible with samples containing up to 5% surfactants. This makes it particularly useful for analyzing membrane proteins or other samples requiring detergents for solubilization.

However, the assay is not without its interferences. Certain substances can react with the reagents to either generate a colorimetric signal, thus producing erroneously high results, or inhibit color development. Key interfering substances include:

Reducing Agents : Compounds like dithiothreitol (DTT) and β-mercaptoethanol interfere significantly by reducing Cu(II) to Cu(I) independently of any protein, leading to a strong false-positive signal.

Chelating Agents : Substances such as EDTA can interfere by chelating the copper ions, making them unavailable for the reaction.

Certain Amino Acids : The presence of cysteine, cystine, tyrosine, and tryptophan in proteins is reported to contribute to the color formation, and their free forms in a sample can cause interference.

Other Substances : Various other compounds, including glucose, ammonium (B1175870) sulfate (B86663), lipids, and N-hydroxysuccinimide (NHS), have been shown to interfere with the assay. nih.govsigmaaldrich.com

Strategies to overcome these interferences include sample dilution, dialysis, or precipitating the protein to remove the interfering substance. researchgate.net

The following table summarizes the compatibility of the BCA assay with various common laboratory substances.

| Substance | Compatible Concentration | Notes |

| Buffers | ||

| ACES, pH 7.8 | 25 mM | |

| Bicine, pH 8.4 | 20 mM | |

| Bis-Tris, pH 6.5 | 33 mM | |

| Borate, pH 8.5 | 50 mM | |

| Carbonate/Bicarbonate, pH 9.4 | 1 M | |

| CHES, pH 9.0 | 100 mM | |

| Sodium Citrate, pH 4.8 | 200 mM | |

| Detergents | ||

| Brij®-35 | 5% | Generally high tolerance to non-ionic detergents. |

| CHAPSO | 5% | |

| Triton™ X-100 | 5% | |

| SDS | 1% | |

| Salts | ||

| Ammonium Sulfate | 1.5 M | Can diminish color development. nih.gov |

| Sodium Chloride | 1 M | |

| Other Reagents | ||

| Dithiothreitol (DTT) | < 1 mM | Strong interference. nih.gov |

| β-Mercaptoethanol | < 0.01% | Strong interference. nih.gov |

| EDTA | < 10 mM | Interference by chelation. |

| Glycerol | 10% | |

| Glucose | < 10 mM | Interferes. nih.gov |

This table is a summary based on multiple sources and specific compatibilities may vary by assay formulation and protocol. Users should always validate compatibility with their specific sample buffer.

Investigation of Reagent Stability and Working Solution Longevity

The stability of the reagents is a practical consideration for the reproducibility and convenience of an analytical method. For assays using this compound, the reagents are typically supplied as two separate stable solutions.

Reagent A (Alkaline BCA Solution) : This solution contains this compound, sodium carbonate, and sodium tartrate in a sodium hydroxide (B78521) solution. When stored in a closed container at room temperature, this reagent is stable for at least one year. dtu.dkblogspot.com

Reagent B (Copper Solution) : This is a solution of copper(II) sulfate pentahydrate. It is also stable for extended periods when stored at room temperature. blogspot.com

The Working Reagent (WR) is prepared by mixing Reagent A and Reagent B, typically at a ratio of 50:1. Upon mixing, the solution turns a light green color. The stability of this combined working reagent is more limited. Reports on its longevity vary, with some sources stating it is stable for a single day, while others suggest it can be stable for several days or up to one week when stored in a closed container at room temperature. dojindo.comblogspot.com For maximum consistency and sensitivity, it is often recommended to prepare the working reagent fresh daily. The Micro BCA assay protocol, which uses a different three-reagent system, involves a final working solution that is noted to be unstable and should be prepared immediately before use. wikipedia.org

Applications of Disodium Bicinchoninate in Chemical Biology and Biochemistry Research

Enzyme Activity Characterization and Kinetic Studies

The BCA method is widely employed for characterizing enzyme activity by quantifying the products of hydrolytic reactions. Specifically, it is used to measure the release of reducing sugars from polysaccharide substrates.

Cellulase (B1617823) Hydrolysis and Reducing Group Release Assays

The enzymatic hydrolysis of cellulose (B213188) by cellulases yields reducing sugars. The activity of these enzymes can be determined by measuring the amount of these reducing sugars released from cellulosic substrates like switchgrass. nih.gov While standardized activity measurements like Filter Paper Units (FPU) are common, assays quantifying the release of reducing moieties provide a direct measure of hydrolytic activity. nih.govnih.gov The BCA assay is a method used for this purpose, where the reducing ends of the sugars produced reduce Cu²⁺ to Cu¹⁺, which then reacts with disodium (B8443419) bicinchoninate to produce a colored product that can be measured spectrophotometrically. This method is an alternative to other reducing sugar assays and is valuable for evaluating enzyme performance on pretreated biomass substrates. nih.gov The susceptibility of individual cellulases to inhibitors, such as certain metal ions, can also be assessed by monitoring the changes in hydrolysis rates. nih.gov

Glycoside Hydrolase Activity Profiling

Glycoside hydrolases (GHs) are a broad class of enzymes that break down complex sugars. nih.gov The activity of these enzymes, such as β-glucosidases from the GH1 family, is often characterized by measuring their ability to hydrolyze specific substrates. nih.gov The bicinchoninic acid method is frequently used in the broader experimental workflow of GH research, for instance, to determine the total protein concentration of enzyme preparations, which is essential for calculating specific activity. nih.gov The core principle of the BCA assay, detecting reducing sugars, makes it applicable for profiling the hydrolytic activity of various GH enzymes by quantifying the monosaccharides or oligosaccharides released from their respective substrates. nih.govnih.gov This allows researchers to study the balance between an enzyme's hydrolytic and transglycosylation activities, which is crucial for designing biocatalysts for specific industrial or biomedical applications. nih.gov

Starch Branching Enzyme Activity Quantification

Starch-branching enzymes (SBEs) create α-1,6-glucosidic linkages in starch, influencing its structure and properties. nih.gov A quantitative assay using disodium bicinchoninate has been developed to measure SBE activity. researchgate.net This method directly quantifies the new reducing terminals formed after the branched glucans, the product of the SBE reaction, are debranched. researchgate.net The assay involves simple procedures and uses non-toxic reagents. researchgate.net It offers high color stability after the reaction, providing a reliable way to characterize SBEs from various plant tissues and understand their role in starch synthesis. researchgate.net This is critical as different SBE isoforms (like SBEI, SBEIIa, and SBEIIb) play distinct roles in the biosynthesis of amylopectin, the branched component of starch. nih.govnih.gov

Table 1: Principle of the SBE Activity Assay using this compound

| Step | Description |

| 1. Branching Reaction | Starch Branching Enzyme (SBE) acts on a linear glucan substrate (e.g., amylose) to create branched glucans. |

| 2. Debranching | An isoamylase (B1167963) is used to hydrolyze the α-1,6 linkages in the branched glucans, releasing linear chains. |

| 3. Reducing End Quantification | This compound (BCA) reagent is added. The newly exposed reducing ends of the linear chains reduce Cu²⁺ to Cu¹⁺ in an alkaline solution. |

| 4. Color Development | Two molecules of BCA chelate with each Cu¹⁺ ion, forming a stable, purple-colored complex. |

| 5. Measurement | The absorbance of the purple complex is measured, which is directly proportional to the number of branch points created by the SBE. |

Enzyme Inhibition Research

Beyond quantifying enzyme activity, this compound itself has been identified as an enzyme inhibitor, opening avenues for its use in therapeutic research.

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition Studies

This compound (referred to as BCA in this context) has been identified as a non-competitive inhibitor of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). medchemexpress.eumedchemexpress.com BACE1 is a key protease in the production of β-amyloid peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.gov As the rate-limiting enzyme in this pathway, inhibiting BACE1 is a primary strategy for developing Alzheimer's therapies. nih.govnih.gov Research has shown that this compound inhibits BACE1 with a half-maximal inhibitory concentration (IC₅₀) of 28 µM and an inhibition constant (Kᵢ) of 43 µM. medchemexpress.eumedchemexpress.com This inhibitory action makes it a compound of interest in the study of Alzheimer's disease and the development of potential therapeutic agents. medchemexpress.eumedchemexpress.com Studies on BACE1 inhibitors aim to slow or prevent the formation of amyloid plaques, with research indicating that inhibiting the initial formation of plaques is more effective than halting the growth of existing ones. nih.gov

Table 2: Inhibitory Activity of this compound against BACE1

| Parameter | Value | Reference |

| Target Enzyme | Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) | medchemexpress.eumedchemexpress.com |

| Inhibition Type | Non-competitive | medchemexpress.eumedchemexpress.com |

| IC₅₀ | 28 µM | medchemexpress.eumedchemexpress.com |

| Kᵢ | 43 µM | medchemexpress.eumedchemexpress.com |

Investigation of Inhibitory Mechanisms in Other Enzyme Systems

While widely recognized for its role in protein quantification, this compound also serves as a valuable tool in the investigation of enzyme inhibitory mechanisms. A notable example is its use in studying inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. This compound, in its role as a BACE1 inhibitor, has been shown to be orally active and non-competitive, with a reported IC₅₀ value of 28 µM and a Kᵢ value of 43 µM. researchgate.net This application demonstrates the utility of the bicinchoninate scaffold in exploring enzyme active sites and understanding non-competitive inhibition, where the inhibitor binds to a site other than the enzyme's active site, thereby altering the enzyme's conformation and reducing its activity.

Furthermore, the principle of the bicinchoninic acid (BCA) assay can be influenced by modifications to amino acid residues, providing mechanistic insights into protein-reagent interactions. For instance, the reductive methylation of lysyl ε-amines in proteins has been shown to enhance the colorimetric response in the BCA assay. nih.gov This suggests that the modification of these amines may facilitate the binding of Cu(II) ions in the biuret-like complexes, leading to an overestimation of protein concentration. nih.gov This observation is critical for researchers studying proteins that undergo biological methylation, as it highlights a potential bias in quantification and underscores the importance of understanding the chemical basis of the assay to correctly interpret results. Such studies contribute to a deeper understanding of how post-translational modifications can affect protein assays and provide a framework for developing more accurate quantification methods for modified proteins.

Broader Investigations of Biological Processes

Beyond its direct applications in enzymology, this compound facilitates the investigation of broader biological phenomena through its role in quantifying key biomolecules.

Monitoring Chitinase (B1577495) Activity via Reducing Sugar Level Assessment

A significant application of this compound is in monitoring the activity of chitinases, enzymes that hydrolyze the β-1,4-glycosidic bonds in chitin (B13524), a major component of fungal cell walls and arthropod exoskeletons. nih.gov The activity of chitinases is determined by measuring the amount of reducing sugars released from the chitin substrate. nih.gov The bicinchoninic acid (BCA) assay has proven to be a highly effective method for this purpose. sigmaaldrich.comresearchgate.netupm.edu.my

The BCA assay for reducing sugars is based on the reduction of Cu²⁺ to Cu¹⁺ by the reducing ends of the sugar molecules in an alkaline medium. The resulting Cu¹⁺ then chelates with two molecules of bicinchoninic acid, forming an intense purple-colored complex with a maximum absorbance at 562 nm. researchgate.net This method offers significant advantages over other traditional methods for quantifying reducing sugars, such as the 3,5-dinitrosalicylic acid (DNS) and Dygert methods. researchgate.netupm.edu.my Research has shown that the BCA assay provides a more accurate and sensitive measurement, especially when dealing with a mixture of malto-oligosaccharides of varying chain lengths, which are often the products of chitinase activity. researchgate.netupm.edu.my Unlike the DNS and Dygert methods, which can overestimate the amount of reducing sugar with increasing oligosaccharide chain length, the BCA assay provides results that are significantly similar to the expected values. researchgate.net This accuracy is crucial for correctly determining the specific activity of chitinases and understanding their mode of action. upm.edu.my

The table below summarizes a comparison of different methods for determining reducing sugars, highlighting the advantages of the BCA assay.

| Feature | BCA Assay | DNS Assay | Dygert Assay |

| Principle | Reduction of Cu²⁺ to Cu¹⁺ by reducing sugars, followed by chelation with bicinchoninic acid. | Reduction of 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid by reducing sugars. | Reduction of Cu²⁺ to Cu¹⁺ by reducing sugars, followed by reaction with neocuproine. |

| Accuracy with Varying Chain Lengths | High accuracy with malto-oligosaccharides of different lengths. researchgate.net | Overestimation increases with chain length. researchgate.net | Overestimation increases with chain length. researchgate.net |

| Sensitivity | High (1-20 nmol/assay). upm.edu.my | Lower (approx. 500 nmol/assay). upm.edu.my | Not specified. |

| Reaction Conditions | Milder conditions, less degradation of substrate. researchgate.net | Harsh conditions. researchgate.net | Harsh conditions. researchgate.net |

This table is based on data from comparative studies of reducing sugar assays. researchgate.netupm.edu.my

Characterization of Extracellular Polymeric Substances (EPS)

This compound, through the BCA protein assay, plays a role in the characterization of Extracellular Polymeric Substances (EPS). EPS are complex mixtures of high-molecular-weight compounds, primarily composed of polysaccharides and proteins, that are secreted by microorganisms into their environment. mdpi.com These substances are fundamental to the formation and structure of biofilms, which are communities of microorganisms attached to a surface. mdpi.com

The characterization of EPS is crucial for understanding a wide range of biological processes. For instance, in bioleaching, a process that uses microorganisms to extract metals from ores, EPS mediate the initial attachment of cells to the mineral surface. mdpi.com The composition of EPS, which can be influenced by the growth substrate, affects the efficiency of this attachment and the subsequent metal dissolution. mdpi.com The protein content of EPS, quantified using the BCA assay, is a key parameter in this characterization. nih.gov

Furthermore, the composition of EPS, including its protein-to-carbohydrate ratio, is vital for the structural integrity and function of biofilms. These biofilms can act as protective barriers for the enclosed microorganisms against environmental stresses such as antimicrobial agents and desiccation. nih.gov In some cases, the components of EPS, such as those produced by certain Bacillus species, are being investigated for their potential antioxidant and water-holding properties, which could have applications in the pharmaceutical and agricultural industries. onu.edu The ability to accurately quantify the protein component of EPS with the BCA assay contributes to a more complete understanding of these complex biological structures and their diverse functions.

Contribution to Advanced Biochemical Assay Development and Mechanistic Understanding

The application of this compound, particularly through the BCA assay, has made significant contributions to the development of advanced biochemical assays and has deepened the mechanistic understanding of various biological processes. The inherent sensitivity and robustness of the BCA assay have made it a cornerstone for protein quantification, which is a fundamental step in countless biochemical experiments. researchgate.net

The development of high-throughput screening (HTS) assays, crucial in drug discovery, often relies on accurate and reproducible quantification of proteins and enzyme activity. The BCA assay's compatibility with detergents and its relatively low susceptibility to interference from many common buffer components make it well-suited for such applications. nih.gov This allows for the reliable screening of large compound libraries for potential enzyme inhibitors or modulators of protein-protein interactions.

Moreover, the principles underlying the BCA assay have been adapted and modified to create more sophisticated analytical tools. As discussed, its application has been extended to the sensitive measurement of reducing sugars, providing a more accurate method for determining the activity of glycoside hydrolases like chitinases compared to older methods. researchgate.netupm.edu.my This improved accuracy allows for a more nuanced understanding of enzyme kinetics and substrate specificity, contributing to a clearer picture of their biological roles.

The study of how different chemical modifications of proteins affect the BCA assay outcome has also provided valuable mechanistic insights. The observation that methylation of lysine (B10760008) residues enhances the colorimetric signal not only alerts researchers to potential inaccuracies in protein quantification but also offers a tool to probe the chemical environment of proteins and the reactivity of their side chains. nih.gov This contributes to a more profound understanding of protein structure-function relationships and the impact of post-translational modifications.

In essence, this compound is not merely a reagent for routine quantification but a versatile molecule that has been instrumental in advancing biochemical assay technology and providing a deeper understanding of complex enzymatic and biological systems.

Disodium Bicinchoninate in Advanced Materials Science Research

Integration as a Ligand in Functional Metal Complexes for Materials Synthesis

The unique molecular architecture of disodium (B8443419) bicinchoninate, featuring two nitrogen atoms and two carboxylate groups, allows it to act as a versatile ligand, binding to metal ions to form stable coordination complexes. This property is being leveraged to create sophisticated materials with tailored functionalities. A significant area of this research is in the development of metal-organic frameworks (MOFs), which are crystalline porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. nih.govacs.orgnih.gov

Recent studies have demonstrated the successful synthesis of novel MOFs using bicinchoninic acid as the organic linker. For instance, a new family of MOFs, designated as GR-MOFs, has been synthesized using bicinchoninic acid in conjunction with various s-block (Strontium, Barium) and d-block (Yttrium, Cadmium) metals. acs.org The synthesis of these materials is typically carried out via a solvothermal route, where the metal salt and bicinchoninic acid are heated in a solvent mixture, such as dimethylformamide (DMF) and water. acs.org

The resulting GR-MOFs exhibit distinct crystalline structures and properties that are dependent on the metal ion used. acs.org For example, the chemical formulas for these MOFs vary, indicating different coordination environments and framework topologies (see Table 1). acs.org These materials have shown significant promise as heterogeneous catalysts, particularly the s-block metal-based MOFs, which have demonstrated high efficiency in the cyanosilylation of carbonyl compounds. acs.org

Table 1: Composition of GR-MOFs based on Bicinchoninic Acid

| MOF Designation | Metal Ion | Chemical Formula |

|---|---|---|

| GR-MOF-11 | Strontium (Sr) | {Sr(BCA)12(DMF)0} |

| GR-MOF-12 | Yttrium (Y) | {Y(BCA)1.50(DMF)1} |

| GR-MOF-13 | Cadmium (Cd) | {Cd(BCA)22(DMF)1} |

| GR-MOF-14 | Barium (Ba) | {Ba(BCA)10(DMF)2} |

Data sourced from a study on metal-organic frameworks based on a Janus-head biquinoline ligand. acs.org

In another significant development, a novel zirconium-based MOF, named Zr-BADS, has been synthesized using 4,4'-dicarboxy-2,2'-biquinoline (bicinchoninic acid disodium salt) as the linker and zirconium chloride as the metal source. researchgate.net The synthesis of Zr-BADS was explored through various methods, including solvothermal, sonication, and simple mixing, with the resulting materials exhibiting amorphous shapes and varying particle sizes depending on the preparation technique. researchgate.net The incorporation of methanol (B129727) in the solvent during synthesis was found to increase the surface area of the resulting MOF to 396 m²/g. researchgate.net

These findings underscore the potential of disodium bicinchoninate as a key component in the design and synthesis of functional metal complexes and MOFs with diverse properties and applications. The ability to tune the properties of these materials by varying the metal center and synthesis conditions opens up new avenues for the development of advanced materials for catalysis and other applications. nih.govmdpi.commdpi.com

Potential in Electronic Materials and Devices